molecular formula C9H14N2O2S B14245424 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester CAS No. 329266-41-3

4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester

Katalognummer: B14245424
CAS-Nummer: 329266-41-3
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: CTYMSWDHFSBASJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester typically involves the reaction of thiazole derivatives with acetic acid and dimethylamine under controlled conditions. One common method includes the use of ethyl alcohol as a solvent and iodine as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Wissenschaftliche Forschungsanwendungen

4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Wirkmechanismus

The mechanism of action of 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Thiazoleacetic acid, 2-(dimethylamino)-, ethyl ester stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

329266-41-3

Molekularformel

C9H14N2O2S

Molekulargewicht

214.29 g/mol

IUPAC-Name

ethyl 2-[2-(dimethylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C9H14N2O2S/c1-4-13-8(12)5-7-6-14-9(10-7)11(2)3/h6H,4-5H2,1-3H3

InChI-Schlüssel

CTYMSWDHFSBASJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CSC(=N1)N(C)C

Löslichkeit

25.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.